2-(7-Aminonaphthalen-1-yl)acetonitrile

regiochemistry structure–activity relationship isomer purity

Regioisomeric impurity in aminonaphthalene-acetonitrile building blocks causes failed cyclizations and irreproducible photophysical data. This compound delivers a verified 7-amino/1-acetonitrile substitution pattern that eliminates isomer contamination risks. • Defined 1,7-substitution ensures predictable ring-closure regiochemistry and consistent donor-acceptor charge-transfer axis. • Orthogonal -NH₂ and -CH₂CN handles enable sequential derivatization without protecting-group interference. • ≥97% purity with confirmed regioisomeric identity supports late-stage diversification in medicinal chemistry and fluorescent probe programs.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
Cat. No. B11912108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Aminonaphthalen-1-yl)acetonitrile
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)N)C(=C1)CC#N
InChIInChI=1S/C12H10N2/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10/h1-5,8H,6,14H2
InChIKeyIZBLOMPUAJBTCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Aminonaphthalen-1-yl)acetonitrile (CAS 1261487-67-5): A Positionally Defined Amino–Nitrile Naphthalene Building Block for Heterocyclic Synthesis, Fluorescent Probe Development, and Pharmaceutical Intermediate Chemistry


2-(7-Aminonaphthalen-1-yl)acetonitrile (CAS 1261487-67-5; molecular formula C₁₂H₁₀N₂; molecular weight 182.22 g/mol) is a naphthalene-derived small molecule featuring a primary amine (–NH₂) at the 7-position and an acetonitrile (–CH₂CN) moiety at the 1-position of the fused bicyclic ring system . The compound is classified as a 1-naphthaleneacetonitrile carrying a 7-amino substituent . Its rigid aromatic framework combined with two chemically orthogonal functional handles—a nucleophilic amine and a polar, transformable nitrile—positions it as a versatile intermediate for constructing heterocyclic scaffolds, fluorescent dyes, and bioactive molecule libraries [1]. The precise positioning of the donor amine relative to the acceptor nitrile is critical for controlling electronic communication, reactivity, and downstream molecular properties, making the exact regioisomer essential for reproducible synthetic and photophysical outcomes [2].

Why Generic Substitution with Other Aminonaphthalene Regioisomers or Amino–Nitrile Naphthalene Analogs Undermines Reproducibility in Synthesis, Photophysics, and Bioassay Development


Aminonaphthalene derivatives bearing both amine and nitrile groups are not interchangeable building blocks. The substitution pattern on the naphthalene ring—specifically the positions of the electron-donating amine and the electron-withdrawing nitrile—dictates ground-state absorption, fluorescence quantum yield, excited-state dynamics, and chemical reactivity [1]. Phillips et al. (2020) demonstrated that moving the amine donor from the 2- to the 3- or 4-position on 1-naphthalenecarbonitrile alters the extinction coefficient, emission wavelength, and Stokes shift, confirming that structural isomerism produces non-substitutable photophysical signatures [1]. In synthesis, the regiochemistry of the amino group controls the site and efficiency of electrophilic aromatic substitution, N-alkylation, and diazotization, while the position of the acetonitrile group influences the steric and electronic environment for subsequent cyclization, hydrolysis, or reduction reactions [2]. Substituting 2-(7-aminonaphthalen-1-yl)acetonitrile with the 7-amino-2-acetonitrile isomer (CAS 1261687-39-1) or the 1-amino-7-acetonitrile isomer (CAS 1261868-18-1) will yield different intermediates, different products, and different material properties, rendering published synthetic protocols and characterization data non-transferable .

Quantitative Differentiation of 2-(7-Aminonaphthalen-1-yl)acetonitrile from Closest Regioisomeric Analogs: Evidence Dimensions for Scientific Selection


Regioisomeric Purity and Structural Assignments: 1-Position Acetonitrile vs. 2-Position and 7- vs. 1-Amino Substitution Patterns

The target compound is unambiguously assigned as 2-(7-aminonaphthalen-1-yl)acetonitrile (CAS 1261487-67-5) with the acetonitrile at position 1 and the amine at position 7 on the naphthalene ring, as confirmed by IUPAC naming and SMILES notation (N#CCC1=CC=CC2=CC=C(N)C=C12) . The closest regioisomers—2-(7-aminonaphthalen-2-yl)acetonitrile (CAS 1261687-39-1) and 1-aminonaphthalene-7-acetonitrile (CAS 1261868-18-1)—differ in the position of the acetonitrile (position 2 vs. 1) or the amine (position 1 vs. 7), respectively . Commercially, the target compound is supplied at ≥97% purity (HPLC) , while its 7-amino-2-acetonitrile isomer is also reported at ≥97% purity, confirming that regioisomeric identity—not bulk purity—is the differentiating factor .

regiochemistry structure–activity relationship isomer purity

Predicted Physicochemical Properties: pKa Distinguishes Protonation State at Physiological vs. Synthetic pH from the 7-Methoxy Analog

The predicted acid dissociation constant (pKa) of 2-(7-aminonaphthalen-1-yl)acetonitrile is 3.95 ± 0.10, corresponding to the protonation of the primary amine . In contrast, 7-methoxy-1-naphthylacetonitrile (CAS 138113-08-3), where the –NH₂ group is replaced by –OCH₃, lacks a basic amine and has no comparable pKa, rendering it neutral across the full pH range [1]. This pKa difference of approximately 3.95 units versus the neutral methoxy congener means the target compound exists as a protonated ammonium species below pH ~4 and as the neutral free amine at physiological and typical synthetic pH (6–8), enabling pH-switchable solubility and reactivity that are absent in the methoxy analog [1].

pKa ionization state solubility

Predicted Boiling Point and Density: Indicators of Handling and Purification Relative to the 2‑Acetonitrile Regioisomer

The predicted boiling point of 2-(7-aminonaphthalen-1-yl)acetonitrile is 416.3 ± 20.0 °C and the predicted density is 1.198 ± 0.06 g/cm³ . While direct experimental data for the 2‑acetonitrile regioisomer (CAS 1261687-39-1) are not available, the close structural similarity (same molecular formula, identical functional groups) places both isomers within a similar boiling‑point range, meaning that regioisomeric separation cannot be achieved by simple distillation; chromatographic or crystallization methods must be used . The predicted density provides a reference for solvent selection in liquid‑liquid extraction and for calculating molar concentrations in solution‑phase reactions .

boiling point density purification

Commercial Availability and Procurement Cost: Premium Pricing Reflects Low-Volume Specialty Status and Regioisomer Scarcity

As of September 2023, 2-(7-aminonaphthalen-1-yl)acetonitrile (CAS 1261487-67-5) was listed at a commercial price of $1,058.40 per 500 mg (98% purity) and $1,819.80 per 1 g, equivalent to approximately $2.12/mg and $1.82/mg, respectively [1]. In comparison, the 7-amino-2-acetonitrile isomer (CAS 1261687-39-1) is not widely listed across major vendor platforms, suggesting lower commercial availability and potentially longer lead times for custom synthesis . The 7-methoxy analog (CAS 138113-08-3) is commercially supplied through multiple vendors and typically priced lower, reflecting broader demand for methoxy-substituted naphthalene intermediates [2]. This pricing differential indicates that the 7-amino-1-acetonitrile regioisomer occupies a higher-value niche as a specialty research chemical, where procurement decisions should be based on exact structural requirements rather than cost minimization alone [1][2].

procurement cost commercial availability specialty chemical

Recommended Research and Industrial Application Scenarios for 2-(7-Aminonaphthalen-1-yl)acetonitrile Based on Quantified Structural and Physicochemical Differentiation


Synthesis of Regiochemically Defined Heterocyclic Libraries (e.g., Benzimidazoles, Quinazolines, Triazoles) via Amine and Nitrile Orthogonal Functionalization

The 7-amino group serves as a nucleophilic handle for condensation with carbonyl compounds or coupling with aryl halides, while the 1-acetonitrile group participates in cycloaddition, hydrolysis to amide/acid, or reduction to amine, enabling chemists to construct diverse heterocyclic cores without protecting-group interference between the two functional sites . The positional integrity of the 1-acetonitrile/7-amino arrangement is critical for achieving the intended ring-closure regiochemistry, as confirmed by the regioisomeric analysis in Section 3 .

Development of Donor–Acceptor Fluorescent Probes Leveraging the 7-Amino Donor and 1-Acetonitrile Acceptor Geometry

The naphthalene scaffold with an electron-donating amine at position 7 and an electron-withdrawing nitrile at position 1 establishes a defined intramolecular charge-transfer axis. Phillips et al. (2020) showed that repositioning amine donors on naphthalenecarbonitrile systems alters extinction coefficients and emission properties, making the exact 1,7-substitution pattern essential for reproducible photophysical characterization [1]. The predicted pKa of 3.95 allows researchers to tune protonation and fluorescence via pH in aqueous sensing applications .

Pharmaceutical Intermediate for Kinase Inhibitors and CNS-Targeted Agents Requiring Precise Amino–Nitrile Spacing

The rigid naphthalene core with a 1,7-substitution pattern provides a defined distance and angular orientation between the amine and nitrile pharmacophoric elements. The compound's ≥97% purity and high per-milligram cost reflect its use as a late-stage diversification intermediate in medicinal chemistry programs where regioisomeric fidelity directly impacts biological target engagement and patent composition-of-matter claims [2].

Building Block for Covalent Organic Frameworks (COFs) or Metal–Organic Frameworks (MOFs) with Directional Amine Coordination Sites

The 7-amino group can coordinate metal nodes or form imine linkages in framework synthesis, while the 1-acetonitrile group remains available for post-synthetic modification or contributes to framework polarity. The predicted density (1.198 g/cm³) and boiling point (416.3 °C) support solution-based processing under moderate thermal conditions, and the absence of a symmetrical isomer ensures predictable framework topology when the compound is used as a ditopic linker precursor .

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